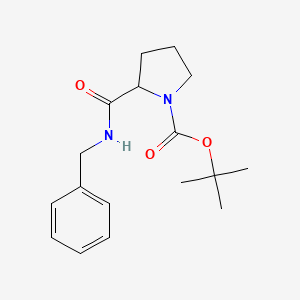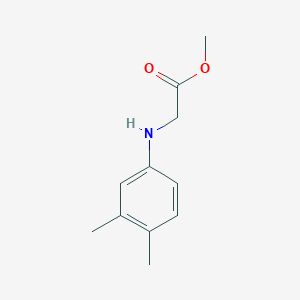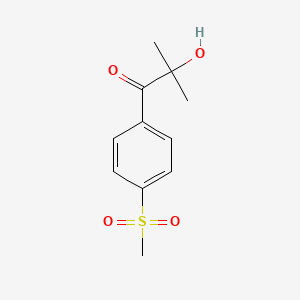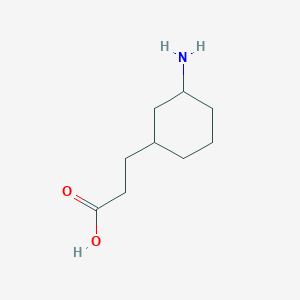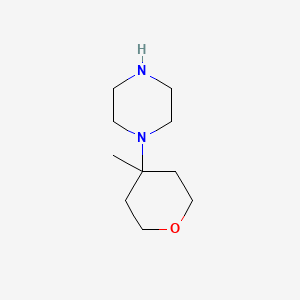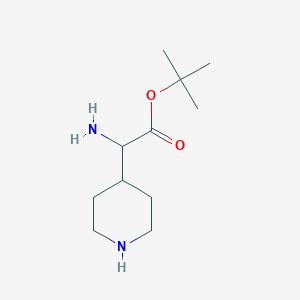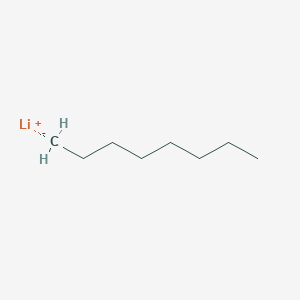![molecular formula C14H19FN2O B8779588 [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone CAS No. 83763-22-8](/img/structure/B8779588.png)
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: is a chemical compound with the molecular formula C13H18FN2O. It is known for its unique structure, which includes a piperidine ring substituted with an aminoethyl group and a fluorophenyl ketone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Ketone Moiety: The final step involves the attachment of the fluorophenyl ketone moiety through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
科学的研究の応用
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: can be compared with other similar compounds, such as:
(1-(2-Aminoethyl)piperidin-4-yl) (4-chlorophenyl) ketone: Similar structure but with a chlorine atom instead of fluorine.
(1-(2-Aminoethyl)piperidin-4-yl) (4-bromophenyl) ketone: Similar structure but with a bromine atom instead of fluorine.
(1-(2-Aminoethyl)piperidin-4-yl) (4-iodophenyl) ketone: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of This compound lies in its specific interactions and reactivity due to the presence of the fluorine atom, which can influence its chemical and biological properties .
特性
CAS番号 |
83763-22-8 |
|---|---|
分子式 |
C14H19FN2O |
分子量 |
250.31 g/mol |
IUPAC名 |
[1-(2-aminoethyl)piperidin-4-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H19FN2O/c15-13-3-1-11(2-4-13)14(18)12-5-8-17(9-6-12)10-7-16/h1-4,12H,5-10,16H2 |
InChIキー |
VWLIPIMEJFEFNR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B8779505.png)
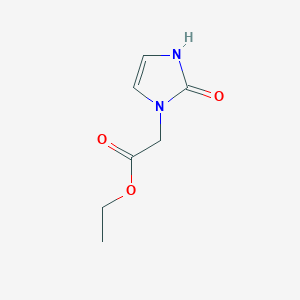
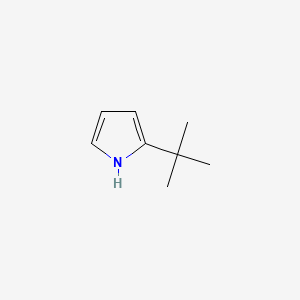
![2-Thiophenamine, 4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8779524.png)


